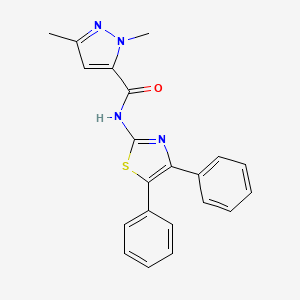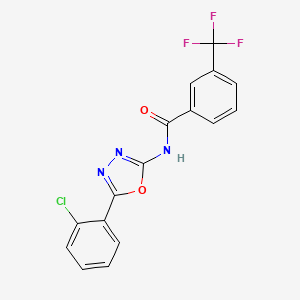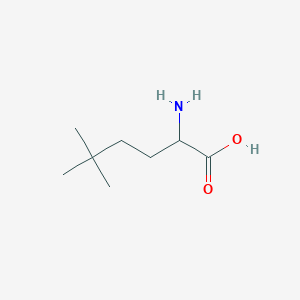
N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide" is not directly mentioned in the provided papers. However, there is a related compound, "N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide," which has been synthesized and studied for its antiallergic properties . This compound was found to be significantly potent as an antiallergic agent, being 406 times more effective than astemizole in an ovalbumin-induced histamine release assay .
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involved several steps, starting with the indolization under Fischer conditions to produce ethyl (2-methylindol-3-yl)acetates. This was followed by the Japp-Klingemann method and subsequent decarboxylation to yield ethyl (indol-3-yl)alkanoates. The final amidification step was achieved by condensing these acids with 4-aminopyridine, facilitated by 2-chloro-1-methylpyridinium iodide .
Molecular Structure Analysis
The molecular structure of the related compound includes a pyridinyl group, a fluorobenzyl moiety, and an indolyl group, which are essential for its antiallergic activity. The variation in the indole substituents and the length of the alkanoic chain were key factors in optimizing the antiallergic potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related N-(pyridin-4-yl)-(indol-3-yl)acetamides are typical of amide bond formation and include steps such as indolization, decarboxylation, and amidification. The specific reactivity of the pyridinyl and fluorobenzyl groups in these compounds is not detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide" are not explicitly discussed in the provided papers. However, the related compound "N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide" has been shown to have potent antiallergic properties, with significant in vitro and in vivo efficacy. Its inhibitory activity in IL-4 and IL-5 production assays and its ability to prevent rhinorrhea in animal models suggest that it has favorable biological properties for its intended use .
Scientific Research Applications
Corrosion Inhibition
N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies. In a study focusing on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, derivatives were synthesized via amidation reactions and tested for their efficiency in preventing corrosion on steel coupons in acidic and mineral oil mediums. The results showed promising inhibition efficiencies, highlighting the potential of these compounds as corrosion inhibitors in various industrial applications (A. Yıldırım & M. Cetin, 2008).
Analgesic Properties
Research on the synthesis and pharmacological evaluation of (indol-3-yl)alkylamides explored compounds bearing benzyl or 4-fluorobenzyl moieties for their analgesic properties. Two compounds exhibited promising analgesic effects, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. This study provides insight into the potential therapeutic applications of N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide derivatives in pain management (F. Fouchard et al., 2001).
Photochemical and Thermochemical Modeling
A study on the spectroscopic, quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, including derivatives of N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide, demonstrated their potential in dye-sensitized solar cells (DSSCs). The compounds showed good light harvesting efficiency and free energy of electron injection, suggesting their use as photosensitizers in photovoltaic cells (Y. Mary et al., 2020).
Kinase Inhibitory and Anticancer Activities
N-Benzyl substituted acetamide derivatives, including those derived from N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies indicate that certain derivatives exhibit significant inhibition of cancer cell proliferation, presenting a promising avenue for cancer treatment research (Asal Fallah-Tafti et al., 2011).
Versatile Reagents for N-Alkylacetamide Synthesis
Research into the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlighted their use as versatile reagents for generating N-alkylacetamides and benzyl carbamates. This study underscores the utility of such compounds in the synthesis of natural and pharmaceutical products, showcasing the broad applicability of N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide derivatives in chemical synthesis (Takeo Sakai et al., 2022).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-12-6-4-11(5-7-12)9-17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXYSVORDKGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(2-pyridinylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)

![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)
![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)
